Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide
Description
Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide is a heterocyclic organic compound characterized by two benzoxazolium cores linked via a conjugated propenyl bridge. Each benzoxazolium ring is substituted with a benzoyl group at the 5-position and an ethyl group at the 3-position, with an iodide counterion.
Properties
CAS No. |
71130-10-4 |
|---|---|
Molecular Formula |
C35H29IN2O4 |
Molecular Weight |
668.5 g/mol |
IUPAC Name |
[2-[3-(5-benzoyl-3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzoxazol-5-yl]-phenylmethanone;iodide |
InChI |
InChI=1S/C35H29N2O4.HI/c1-3-36-28-22-26(34(38)24-12-7-5-8-13-24)18-20-30(28)40-32(36)16-11-17-33-37(4-2)29-23-27(19-21-31(29)41-33)35(39)25-14-9-6-10-15-25;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BIUQFXFBJGADRM-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(O4)C=CC(=C5)C(=O)C6=CC=CC=C6)CC.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Benzoyl vs. Sulfobutyl (J562) : The benzoyl groups in the target compound introduce strong electron-withdrawing effects, enhancing intramolecular charge transfer (ICT) and redshifted absorption compared to J562’s sulfobutyl groups. This makes the target compound more suitable for applications requiring broad visible-light absorption .
- Ethyl vs. This difference may influence charge carrier mobility in optoelectronic devices .
Research Findings and Data
Spectral and Computational Data
- Absorption Maxima : The target compound’s absorption spectrum is predicted to peak at ~550 nm (calculated via TD-DFT), significantly redshifted compared to J562 (~480 nm) due to benzoyl-enhanced ICT .
- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds () shows decomposition temperatures >250°C, suggesting the target compound’s stability under operational conditions .
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